二甲基甲硅烷氧基(N-(Boc)-2-吲哚基)钠

描述

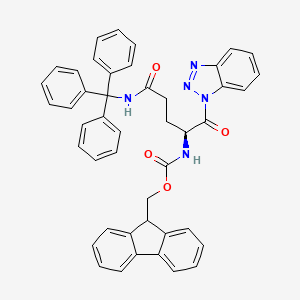

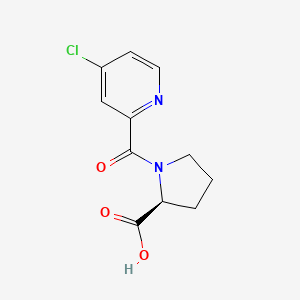

“Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” is a chemical compound that involves a sodium ion, an indole group, and a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis and can be added to amines under aqueous conditions .

Synthesis Analysis

The synthesis of compounds involving the Boc group, such as “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate”, typically involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A study has reported a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

Molecular Structure Analysis

The molecular structure of “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” would involve a sodium ion, an indole group, and a Boc group. The Boc group is stable towards most nucleophiles and bases . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.

Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A study has reported a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

科学研究应用

有机合成中的交叉偶联反应二甲基甲硅烷氧基(N-(Boc)-2-吲哚基)钠在交叉偶联反应中发挥着关键作用,特别是在2-吲哚基硅烷醇与取代芳基卤化物的钯催化偶联中。此过程对于创建复杂的有机分子至关重要,其中叔丁醇钠用作活化剂,突出了该化合物在有机合成中的用途 (丹麦和贝尔德,2004)。

胺的叔丁氧羰基化该化合物已被用于胺的叔丁氧羰基化,该过程在合成过程中保护胺官能团至关重要。此应用展示了其在修饰氨基酸和肽以进行进一步化学转化的相关性 (Guibe-jampel和Wakselman,1971)。

创新的还原剂二甲基甲硅烷氧基(N-(Boc)-2-吲哚基)钠因其在还原反应中的作用而引人注目。作为还原剂,它被用于广泛的化学过程中,包括吲哚和喹啉的还原,展示了其在各种化学转化中的多功能性 (Gribble,1999)。

电化学应用该化合物的用途延伸到电化学应用。它参与有机硼氢化物化合物的合成,这些化合物使用电化学方法进行分析。这突出了其在理解和开发用于各种技术应用的新材料中的重要意义 (Cardoso等人,2017)。

磁共振成像技术的灵敏度二甲基甲硅烷氧基(N-(Boc)-2-吲哚基)钠有助于提高磁共振成像技术的灵敏度。它参与增强软骨中蛋白聚糖耗竭的检测,展示了其在医学成像中的重要性,并可能有助于诊断骨关节炎 (Borthakur等人,2000)。

作用机制

Target of Action

The primary target of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate, also known as sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate, is the amine group in various biomolecules . This compound is used for the N-Boc protection of amines , a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process called N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , allowing for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

It plays a crucial role in the synthesis of complex polyfunctional molecules, particularly peptides . The Boc-protected amines and amino acids can be readily introduced and removed under a variety of conditions , facilitating the manipulation of these molecules in various biochemical reactions.

Result of Action

The primary result of the action of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate is the protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in chemical reactions, without affecting the amine group . The Boc group can be easily removed under a variety of conditions when the protection is no longer needed .

Action Environment

The action of Sodium (N-(Boc)-2-indolyl)dimethylsilanolate can be influenced by various environmental factors. For instance, the efficiency and selectivity of the N-Boc protection process can be enhanced under ultrasound irradiation and in the presence of certain catalysts . Moreover, the compound can perform its function under both aqueous and anhydrous conditions , making it versatile for use in different environments.

未来方向

The future directions for research on “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate” could involve further investigation of its synthesis, properties, and potential applications. Sodium-ion batteries are emerging as a viable alternative to lithium-ion battery technology, as their raw materials are economical, geographically abundant, and less toxic . Therefore, compounds involving sodium ions, such as “Sodium (N-(Boc)-2-indolyl)dimethylsilanolate”, could potentially have applications in this area.

属性

IUPAC Name |

sodium;tert-butyl 2-[dimethyl(oxido)silyl]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO3Si.Na/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18;/h6-10H,1-5H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCYALUOJYEPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722879 | |

| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879904-86-6 | |

| Record name | Sodium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)